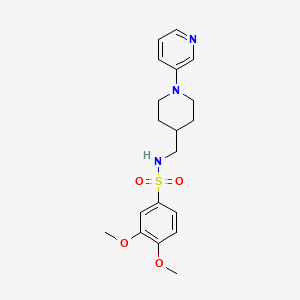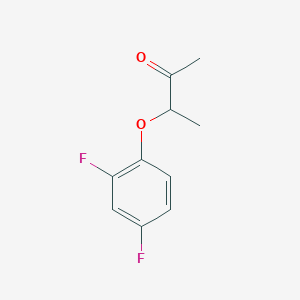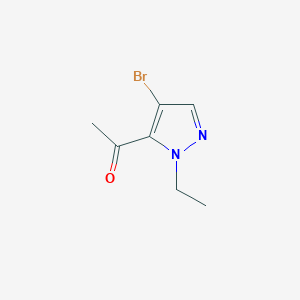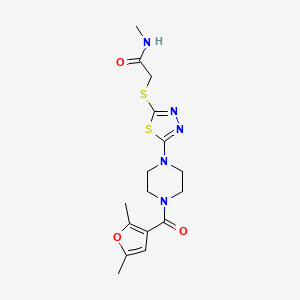
3,4-dimethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
カタログ番号 B2986928
CAS番号:
2034257-57-1
分子量: 391.49
InChIキー: GKEKWWOSEZOMQL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the reaction. .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and stability. It may also involve studying the compound’s role as a reactant or product in various chemical reactions .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties such as melting point, boiling point, solubility, and spectral properties. Its chemical properties such as acidity or basicity, reactivity, and stability would also be studied .科学的研究の応用
Synthesis and Structural Characterization
- A study on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists highlights the compound's potential in the development of drugs targeting human HIV-1 infection (Cheng De-ju, 2015).
Corrosion Inhibition Properties
- Research on the corrosion inhibition properties of piperidine derivatives, including similar compounds, demonstrates their effectiveness in protecting iron against corrosion, as indicated by quantum chemical calculations and molecular dynamics simulations (S. Kaya et al., 2016).
Inhibitors of Carbonic Anhydrases
- A study on benzenesulfonamides bearing pyrrolidinone moiety, related to the compound , found them to be effective inhibitors of human carbonic anhydrase isoforms. This suggests potential applications in developing selective inhibitors for specific isoforms (Irena Vaškevičienė et al., 2019).
Potential Ligands for Metal Coordination
- Investigations into N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide suggest their potential as ligands for metal coordination, which could be significant in the development of new coordination compounds (Danielle L Jacobs et al., 2013).
Antimicrobial Activity
- Synthesis of novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides and their demonstrated significant antimicrobial activity suggests applications in developing new antibacterial agents (N. Desai et al., 2016).
Enzyme Inhibition and Antioxidant Properties
- A series of benzenesulfonamides incorporating 1,3,5-triazine moieties were studied for their enzyme inhibition and antioxidant properties. This research is valuable for developing compounds to treat diseases like Alzheimer's and Parkinson's (Nabih Lolak et al., 2020).
Photophysicochemical Properties
- The study of photophysicochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents indicates potential applications in photocatalytic activities and alternative therapies in cancer treatment (Gülen Atiye Öncül et al., 2021).
Anticancer Activity
- Novel indenopyridine derivatives, including similar benzenesulfonamide compounds, have been synthesized and shown to exhibit potent anticancer activity, providing a basis for future anticancer drug development (M. Ghorab et al., 2012).
Biological Evaluation as Enzyme Inhibitors
- A study on substituted benzenesulfonamides as potent membrane-bound phospholipase A2 inhibitors underscores their potential in developing treatments for conditions like myocardial infarction (H. Oinuma et al., 1991).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,4-dimethoxy-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-25-18-6-5-17(12-19(18)26-2)27(23,24)21-13-15-7-10-22(11-8-15)16-4-3-9-20-14-16/h3-6,9,12,14-15,21H,7-8,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEKWWOSEZOMQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-(2,4-Difluorophenoxy)-2-butanone
306979-67-9



![2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2986850.png)
![3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2986851.png)
![2-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-1,4-dimethylbenzene](/img/structure/B2986852.png)
![N-(2-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B2986853.png)

![3-benzyl-5-(2-chloro-4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2986856.png)

![9-(3,4-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2986860.png)
![1-[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2986861.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2986863.png)
![4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol](/img/structure/B2986867.png)
